![molecular formula C19H14N2O3S B6577732 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-55-1](/img/structure/B6577732.png)
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, also known as MTPT, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. MTPT has a unique chemical structure, which consists of a chromen-2-one core, a phenylamino group, and a thiazol group. This structure makes MTPT an interesting compound for research, as it has both hydrophobic and hydrophilic properties. MTPT has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Antitumor Activity
Coumarins and quinazolines have shown significant antitumor activity. For example, 4-arylamino-quinazoline derivatives have been found to suppress tumor cell growth by inhibiting EGFR phosphorylation .
Antimicrobial Properties
Coumarins have been tested for their antimicrobial properties. They have shown potential in combating various bacterial and fungal strains .
Anti-HIV Activity
Research has indicated that coumarins could be effective in anti-HIV treatments. This is an area of ongoing research .
Antioxidant Properties
Coumarins have been found to possess antioxidant properties, making them potentially useful in combating oxidative stress-related diseases .
Anti-inflammatory Activity
Coumarins have shown potential as anti-inflammatory agents, which could make them useful in treating conditions like arthritis .
Anti-Alzheimer’s Activity
Some studies have indicated that coumarins could have potential in the treatment of Alzheimer’s disease .
Anti-asthmatic Activity
Research has shown that coumarins may have anti-asthmatic properties .
Anti-viral Activity
Coumarins have been tested for their anti-viral properties, showing potential effectiveness against various viral strains .
Mechanism of Action
Target of Action
Chromanone, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It is plausible that 7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one may interact with similar targets.
Mode of Action
Chromanone analogs have been shown to interact with various biological targets, leading to diverse biological activities
Biochemical Pathways
Chromanone and its analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone and its analogs have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-8-7-12-9-15(18(22)24-17(12)10-14)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVVWIFLZJOTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one |
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